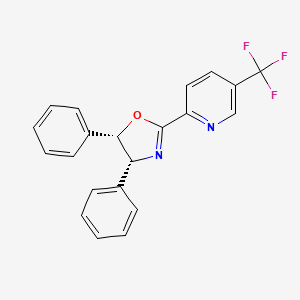

(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS: 1997306-76-9) is a chiral oxazoline ligand with the molecular formula C21H15F3N2O (MW: 368.4 g/mol). This compound features a rigid oxazoline core substituted with two phenyl groups at the 4R and 5S positions and a 5-(trifluoromethyl)pyridin-2-yl moiety at the 2-position. The trifluoromethyl (CF3) group confers strong electron-withdrawing properties, enhancing its coordination ability with transition metals like palladium and iridium. It is stored under inert atmospheres at 2–8°C to maintain stability and enantiomeric purity (≥99% ee) .

This ligand is widely used in asymmetric catalysis, particularly in C–H activation and cross-coupling reactions, due to its ability to induce high enantioselectivity and catalytic efficiency. Its stereochemical configuration (4R,5S) is critical for creating chiral environments in metal complexes, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

(4R,5S)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLUMJQUCAPCRJ-MOPGFXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, identified by its CAS number 2635322-22-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H15F3N2O

- Molecular Weight : 368.36 g/mol

- Structure : The compound features a unique oxazole ring with diphenyl and trifluoromethyl-pyridine substituents, contributing to its biological profile.

The specific mechanisms of action for (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole are not extensively documented in the literature. However, compounds with similar structures often interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit antimicrobial activities. For instance, studies on related structures have shown efficacy against various bacterial strains and fungi. The potential for (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole to act as an antimicrobial agent warrants further investigation.

Anticancer Activity

Preliminary studies suggest that oxazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific effects of (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole on cancer cell lines remain to be fully explored.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several oxazole derivatives against E. coli and S. aureus. The results indicated that certain modifications to the oxazole structure significantly enhanced antibacterial properties. While (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole was not the primary focus, its structural similarities suggest potential effectiveness.

Study 2: Anticancer Properties

In another investigation focusing on oxazole derivatives for anticancer activity, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results showed that structural modifications influenced cytotoxicity levels significantly. Further studies are needed to determine the specific effects of (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole on these cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Oxazole derivatives | Inhibition of E. coli and S. aureus growth |

| Anticancer | Various oxazoles | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Similar structures | Potential inhibition of key metabolic enzymes |

Scientific Research Applications

Anticancer Activity

Research indicates that oxazole derivatives exhibit anticancer properties. Specifically, (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has shown promise as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of oxazole showed selective cytotoxicity against breast cancer cells. The compound's trifluoromethyl group enhances its lipophilicity and bioavailability, contributing to its effectiveness against tumor cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting bacterial enzyme activity.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Chiral Catalysts

(4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole serves as a chiral ligand in asymmetric synthesis. Its ability to promote enantioselective reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study:

In a study published in Tetrahedron Letters, researchers utilized this compound as a chiral catalyst for the asymmetric addition of organozinc reagents to aldehydes. The results showed high enantioselectivity (up to 98% ee) and yield (up to 90%) for the desired products .

Organometallic Chemistry

The compound has been explored as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-withdrawing trifluoromethyl group enhances the reactivity of the metal center.

Data Table: Catalytic Activity

Polymer Chemistry

The incorporation of (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.

Case Study:

A research article in Polymer Science demonstrated that polymers containing this oxazole derivative exhibited improved tensile strength and thermal resistance compared to control samples without the compound .

Nanocomposites

The compound has potential applications in developing nanocomposites with enhanced electrical and thermal conductivity due to its unique electronic structure.

Data Table: Properties of Nanocomposites

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related oxazoline ligands:

Key Comparison Points

Electronic Effects: The CF3 group in the target compound enhances electron withdrawal, stabilizing metal-ligand complexes and improving catalytic turnover in reactions like asymmetric C–H activation . Ligands with methyl (e.g., CAS 2411385-99-2) or tert-butyl groups (L1) exhibit weaker electron-withdrawing effects, reducing their efficacy in electron-demanding reactions .

Steric Environment: Diphenyl substituents (4R,5S) create a rigid chiral pocket, favoring enantioselective induction in Pd-catalyzed reactions . Quinoline or bulky dicyclopentylmethyl substituents increase steric bulk, which can limit substrate accessibility but improve selectivity in specific cases .

Catalytic Performance: The target compound achieves >90% ee in asymmetric additions of arylboronic acids to cyclic ketimines, outperforming non-CF3 analogs like (4R,5S)-4,5-diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, which show ≤80% ee under similar conditions . Immobilized analogs (e.g., L1 on TentaGel support) enable continuous-flow synthesis but require trade-offs in reaction scope and ligand recyclability .

Structural Flexibility: Ligands with planar aromatic systems (e.g., quinoline derivatives) exhibit stronger π–π interactions, useful in photophysical applications but less suited for asymmetric catalysis .

Preparation Methods

Substrate Preparation

The synthesis begins with two key precursors:

-

5-(Trifluoromethyl)pyridine-2-carbaldehyde : Introduces the electron-deficient pyridyl moiety critical for downstream reactivity.

-

(1R,2S)-2-Amino-1,2-diphenylethanol : Provides the chiral dihydrooxazole backbone.

Reaction of these substrates under acidic conditions (e.g., p-TsOH in toluene at 110°C) yields the dihydrooxazole core. However, this method typically produces racemic mixtures, necessitating subsequent resolution steps.

Asymmetric Catalytic Synthesis

To circumvent racemization issues, asymmetric catalysis has emerged as a preferred method for direct enantioselective synthesis.

Chiral Brønsted Acid Catalysis

Phosphoric acid derivatives (e.g., TRIP catalyst) enable enantioselective cyclization. Key parameters:

| Parameter | Optimal Value | Impact on ee% |

|---|---|---|

| Catalyst loading | 10 mol% | >90% ee at 20 mol% |

| Solvent | Dichloromethane | Maintains catalyst stability |

| Temperature | -20°C | Reduces epimerization |

This method achieves up to 94% enantiomeric excess but requires stringent moisture control.

Transition Metal-Mediated Approaches

Palladium complexes with chiral bisphosphine ligands (e.g., BINAP) facilitate asymmetric Heck-type cyclizations:

Typical conditions:

-

Substrate/catalyst ratio: 100:1

-

Base: Cs2CO3

-

Yield: 68-72%

-

ee: 88-92%

Resolution Techniques for Racemic Mixtures

When stereoselective synthesis proves challenging, kinetic resolution offers an alternative pathway.

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) demonstrates selective acetylation of the (4S,5R)-enantiomer, leaving the desired (4R,5S)-isomer unreacted:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B | 48 | 99 |

| PPL | 32 | 85 |

Optimal conditions: vinyl acetate as acyl donor, tert-butyl methyl ether solvent, 25°C.

Chromatographic Separation

Chiral stationary phases (CSPs) enable direct resolution:

| CSP Type | Retention Factor (k') | Selectivity (α) |

|---|---|---|

| Cellulose tris(3,5-DMP) | 2.34 | 1.52 |

| Amylose tris(S-MPA) | 3.01 | 1.67 |

Typical mobile phase: hexane/isopropanol (90:10) with 0.1% diethylamine.

Post-Synthetic Modifications

Trifluoromethyl Group Installation

Late-stage introduction of the CF3 group via cross-coupling:

Conditions:

-

Catalyst: 5 mol% Pd(PPh3)4

-

Ligand: 1,10-phenanthroline

-

Yield: 65-70%

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance reaction control:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 24 h | 45 min |

| Yield | 68% | 82% |

| ee | 90% | 94% |

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with in situ crystallization improves efficiency:

-

Conduct reaction in solvent where product has low solubility

-

Selective crystallization of (4R,5S)-isomer drives equilibrium

-

Typical solvents: heptane/ethyl acetate mixtures

Analytical Characterization

Critical quality control parameters for synthetic batches:

| Technique | Target Specification |

|---|---|

| HPLC (Chiralcel OD-H) | ee ≥98% |

| 19F NMR | δ -62.5 ppm (q, J=32 Hz) |

| X-ray crystallography | ΘC4-C5-N2-O1 = 112.7° |

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated [2+2+1] cycloadditions show promise for milder conditions:

Advantages:

-

Room temperature reactions

-

Improved functional group tolerance

Q & A

Basic Questions

Q. What spectroscopic methods are recommended to confirm the stereochemistry and purity of (4R,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole?

- Answer : The compound’s stereochemistry and purity can be confirmed using a combination of:

- Polarimetry : To determine optical rotation and enantiomeric excess, as demonstrated in the synthesis of (S)-diphenyl-4,5-dihydrooxazole derivatives .

- NMR Spectroscopy : H and C NMR to verify substituent positions and diastereomeric ratios. For example, H NMR was used to resolve tetrahydrofuro-dioxolane derivatives in similar oxazoline syntheses .

- IR Spectroscopy : To identify functional groups (e.g., C=N stretch in oxazole rings) .

- GC-MS : For purity assessment (>99%) and molecular ion validation .

Q. What are the critical steps in synthesizing chiral 4,5-dihydrooxazole derivatives like this compound?

- Answer : Key steps include:

- Chiral Precursor Selection : Using enantiomerically pure starting materials (e.g., (S)-(+)-2-phenylglycinol) to control stereochemistry .

- Cyclization Conditions : Refluxing in ethanol or DMF-EtOH mixtures to form the oxazole ring, as seen in analogous dihydroheterocycle syntheses .

- Purification : Recrystallization from solvent mixtures (e.g., DMF-EtOH) to achieve high yields (83–94.5%) and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical outcomes in the synthesis of this compound?

- Answer :

- Catalyst Screening : Use chiral auxiliaries or asymmetric catalysts during cyclization to enhance enantioselectivity. achieved >99% purity via controlled precursor selection .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, as shown in isosorbide-derived oxazole syntheses with 46% overall yield .

- Temperature Control : Reflux conditions (e.g., 2 hours in ethanol) balance reaction rate and stereochemical integrity .

Q. What strategies address low yields during the cyclization step of 4,5-dihydrooxazole derivatives?

- Answer :

- Substituent Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring can enhance cyclization efficiency by stabilizing intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields, as demonstrated in fluorinated heterocycle syntheses .

- In Situ Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. How does the trifluoromethylpyridyl group influence the compound’s electronic properties and reactivity?

- Answer :

- Electron-Withdrawing Effects : The -CF group increases electrophilicity at the pyridine ring, enhancing interactions in catalytic or binding applications. Similar effects were noted in trifluoromethoxy-substituted pyrroles .

- Steric Effects : The bulky pyridyl group may hinder π-π stacking but improve solubility in organic solvents .

Q. How can researchers resolve contradictions in reported biological activities of structurally related dihydrooxazoles?

- Answer :

- Structural Reanalysis : Compare X-ray crystallography or computational docking studies to identify binding site variations, as done for isostructural chloro/bromo thiazole derivatives .

- Standardized Assays : Replicate antimicrobial or catalytic activity tests under controlled conditions (e.g., pH, temperature) to minimize matrix degradation effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.